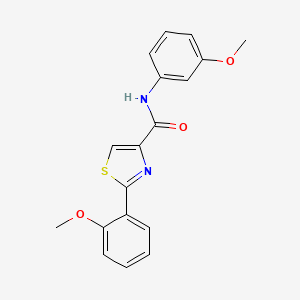
1-(Azepan-1-yl)-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-3,3-dimethylbutan-1-one is a chemical compound that belongs to the class of ketones. It is also known as DMBA-Azepanone or DMBA-A. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of DMBA-Azepanone is not fully understood. However, it is believed to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This modulation leads to the observed pharmacological effects of DMBA-Azepanone.
Biochemical and Physiological Effects:
DMBA-Azepanone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to its anxiolytic and anticonvulsant effects. It also inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMBA-Azepanone in lab experiments is its high yield of synthesis. Furthermore, it has been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, one limitation of using DMBA-Azepanone is its relatively low solubility in water, which can make it challenging to work with in aqueous systems.
Orientations Futures
Several future directions for the research of DMBA-Azepanone can be identified. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of DMBA-Azepanone in more detail. Additionally, the potential applications of DMBA-Azepanone in the treatment of various neurological disorders, such as epilepsy and anxiety, could be explored further.
Conclusion:
In conclusion, 1-(Azepan-1-yl)-3,3-dimethylbutan-1-one is a chemical compound with significant potential applications in drug discovery and medicinal chemistry. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of DMBA-Azepanone and to explore its potential applications in the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-3,3-dimethylbutan-1-one can be achieved through several methods. One of the most common methods involves the reaction of 3,3-dimethylbutan-1-ol with azepan-1-amine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields DMBA-Azepanone as a white solid with a high yield.
Applications De Recherche Scientifique
DMBA-Azepanone has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Furthermore, it has been shown to have potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)10-11(14)13-8-6-4-5-7-9-13/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDPVJCSGVEQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3,3-dimethylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)






![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)



![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)